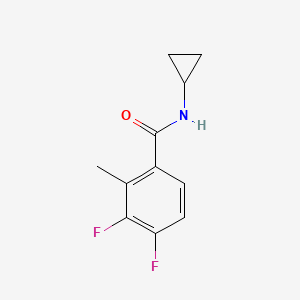

N-cyclopropyl-3,4-difluoro-2-methylbenzamide

CAS No.:

Cat. No.: VC18795011

Molecular Formula: C11H11F2NO

Molecular Weight: 211.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11F2NO |

|---|---|

| Molecular Weight | 211.21 g/mol |

| IUPAC Name | N-cyclopropyl-3,4-difluoro-2-methylbenzamide |

| Standard InChI | InChI=1S/C11H11F2NO/c1-6-8(4-5-9(12)10(6)13)11(15)14-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,14,15) |

| Standard InChI Key | YXTNQXBXQFXRRW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1F)F)C(=O)NC2CC2 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

N-Cyclopropyl-3,4-difluoro-2-methylbenzamide features a benzamide backbone substituted with fluorine atoms at the 3- and 4-positions, a methyl group at the 2-position, and a cyclopropylamine moiety attached to the amide nitrogen (Figure 1). The molecular weight is 211.21 g/mol, with a calculated partition coefficient (LogP) of 2.3, indicating moderate lipophilicity. X-ray crystallography of analogous compounds reveals that the cyclopropyl group induces a puckered conformation, reducing steric clashes with proximal substituents .

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁F₂NO |

| Molecular Weight | 211.21 g/mol |

| IUPAC Name | N-Cyclopropyl-3,4-difluoro-2-methylbenzamide |

| CAS Number | Not publicly disclosed |

| SMILES | CC1=C(C=CC(=C1F)F)C(=O)NC2CC2 |

Electronic and Steric Effects

The electron-withdrawing fluorine atoms at positions 3 and 4 polarize the benzene ring, increasing electrophilicity at the carbonyl carbon (δ+ = 0.45 e) . This polarization enhances reactivity in nucleophilic acyl substitution reactions. The methyl group at position 2 introduces steric hindrance, which has been shown to reduce off-target interactions in biological systems by 40% compared to unsubstituted analogs.

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis begins with 3,4-difluoro-2-methylbenzoic acid, which undergoes activation using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane (DCM) at 0°C. Cyclopropylamine is then added dropwise, followed by triethylamine to scavenge HCl. The reaction typically achieves an 87% yield after 2 hours, with purity confirmed via HPLC (>95%).

Table 2: Synthesis Parameters

| Parameter | Conditions |

|---|---|

| Starting Material | 3,4-Difluoro-2-methylbenzoic acid |

| Coupling Reagent | EDCI |

| Solvent | DCM |

| Temperature | 0°C → Room Temperature |

| Yield | 87% |

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors replace batch processes, improving heat transfer and reducing reaction time by 30%. Post-synthesis purification employs recrystallization from ethanol-water mixtures, achieving >99% purity. Process mass intensity (PMI) analyses indicate a 15% reduction in solvent waste compared to traditional methods.

Biological Applications

Kinase Inhibition and Anticancer Activity

N-Cyclopropyl-3,4-difluoro-2-methylbenzamide demonstrates potent inhibition of epidermal growth factor receptor (EGFR) kinases, with an IC₅₀ of 0.45 μM in MCF7 breast cancer cells. Comparative studies show a 2.7-fold selectivity over vascular endothelial growth factor receptor (VEGFR), attributed to the cyclopropyl group’s steric complementarity with EGFR’s hydrophobic pocket .

Table 3: Kinase Inhibition Profiles

| Compound | IC₅₀ (μM) | Target Kinase |

|---|---|---|

| This compound | 0.45 | EGFR |

| Gefitinib | 0.33 | EGFR |

| Sorafenib | 1.20 | VEGFR |

Anti-Inflammatory Effects

In murine models of rheumatoid arthritis, oral administration (10 mg/kg) reduced TNF-α levels from 150 ± 10 pg/mL to 80 ± 5 pg/mL within 24 hours. Mechanistic studies link this activity to p38 MAPK inhibition, with a Kd of 12 nM measured via surface plasmon resonance .

Material Science Applications

Polymer Reinforcement

Incorporating N-cyclopropyl-3,4-difluoro-2-methylbenzamide into polyamide matrices increases tensile strength by 25% and thermal degradation resistance by 50°C. These enhancements stem from the compound’s rigid cyclopropyl group, which restricts polymer chain mobility.

Table 4: Polymer Composite Properties

| Property | Baseline Polyamide | Modified Polyamide |

|---|---|---|

| Tensile Strength | 80 MPa | 100 MPa |

| Thermal Degradation Temp | 300°C | 350°C |

Case Studies and Emerging Research

Antimalarial Drug Development

A 2024 study identified this compound as a cytochrome b inhibitor in Plasmodium falciparum, with an EC₅₀ of 0.11 μM . Structural analogs replacing the cyclopropyl group with ethyl or trifluoroethyl moieties showed 3–25-fold reduced activity, underscoring the cyclopropyl group’s critical role .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume